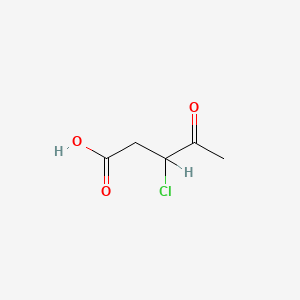

3-Chloro-4-oxopentanoic acid

Description

Structure

3D Structure

Propriétés

Numéro CAS |

77012-53-4 |

|---|---|

Formule moléculaire |

C5H7ClO3 |

Poids moléculaire |

150.56 g/mol |

Nom IUPAC |

3-chloro-4-oxopentanoic acid |

InChI |

InChI=1S/C5H7ClO3/c1-3(7)4(6)2-5(8)9/h4H,2H2,1H3,(H,8,9) |

Clé InChI |

VDXVPHGHELUOLS-UHFFFAOYSA-N |

SMILES |

CC(=O)C(CC(=O)O)Cl |

SMILES canonique |

CC(=O)C(CC(=O)O)Cl |

Synonymes |

3-chlorolevulinic acid |

Origine du produit |

United States |

Synthetic Methodologies for 3 Chloro 4 Oxopentanoic Acid and Its Derivatives

Classical Approaches in the Synthesis of 3-Chloro-4-oxopentanoic Acid

Historically, the synthesis of this compound has been approached through multi-step sequences often starting from readily available precursors. One general route involves the chlorination of a suitable keto acid. For instance, a common precursor, 4-oxopentanoic acid (levulinic acid), can be subjected to chlorination to introduce the chlorine atom at the C-3 position. The reactivity of the α-carbon to the ketone makes it susceptible to halogenation. vulcanchem.com

A general method for synthesizing chloromethyl ketone derivatives of fatty acids has been described, which can be adapted for this compound. nih.gov This often involves the reaction of a corresponding dicarboxylic acid or its derivative. Another classical approach involves the acetoacetylation of a suitable substrate followed by a chlorination step. These methods, while established, may sometimes be limited by issues of regioselectivity and yield.

The Hell-Volhard-Zelinsky reaction is a well-known method for the α-halogenation of carboxylic acids. britannica.comlibretexts.org This reaction typically involves treating the carboxylic acid with a halogen (like chlorine or bromine) in the presence of a catalytic amount of phosphorus. britannica.comlibretexts.org The reaction proceeds via the formation of an acyl halide, which then enolizes more readily than the parent carboxylic acid, facilitating halogenation at the alpha-carbon. libretexts.orgmsu.edu

Contemporary and Advanced Synthetic Routes

Modern synthetic chemistry has focused on developing more efficient and selective methods for the synthesis of complex molecules. This includes the application of new technologies and a deeper understanding of reaction mechanisms to control the introduction of multiple functional groups.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of chemical intermediates, offering advantages in terms of safety, scalability, and efficiency. acs.orgnih.gov While specific continuous flow synthesis of this compound is not extensively documented in readily available literature, the synthesis of related intermediates, such as γ-nitrobutyric acids and chiral 1-aryl-1,3-diols, has been successfully achieved using this technology. acs.orgnih.govnih.gov These processes often involve telescoped reactions where multiple synthetic steps are performed in a continuous sequence without isolating the intermediates. acs.orgnih.govnih.gov For example, a two-step flow process for the asymmetric synthesis of chiral γ-nitrobutyric acids has been reported on a multigram scale. acs.org The principles of continuous flow, including precise control over reaction parameters and enhanced mixing, could be applied to the synthesis of this compound and its derivatives, potentially leading to improved yields and purity. researchgate.net

The introduction of both a halogen and a ketone functional group onto a carbon skeleton requires careful strategic planning. Several methods exist for this purpose.

Halogenation of Keto Precursors: As mentioned in the classical approaches, the direct halogenation of a ketone is a common strategy. The regioselectivity of this reaction can be influenced by whether the reaction is performed under acidic or basic conditions, which proceed through an enol or enolate intermediate, respectively. libretexts.org For carboxylic acids, α-halogenation can be achieved using reagents like N-chlorosuccinimide (NCS). nih.gov

From Dicarbonyl Compounds: β-Diketones can be converted to β-chloro-α,β-unsaturated ketones using reagents like triphenylphosphine (B44618) dihalides. researchgate.netnih.gov These unsaturated ketones could then potentially be further functionalized.

Decarboxylative Halogenation: This method involves the conversion of carboxylic acids to organic halides by cleaving the carbon-carbon bond adjacent to the carboxyl group and introducing a halogen. nih.govacs.org While powerful, the specific application to introduce a chlorine at the C-3 position while retaining the C-1 carboxyl group and C-4 ketone would require a carefully chosen substrate and reaction conditions.

Acylation Reactions: Friedel-Crafts acylation or the use of Grignard reagents followed by oxidation are common methods for introducing ketone functionalities. vulcanchem.commdpi.com Combining these with halogenation steps either before or after the ketone formation provides a versatile approach.

Continuous Flow Synthesis Protocols for Related Intermediates

Preparation of Esters and Other Functionalized Derivatives of this compound

The carboxylic acid and ketone moieties in this compound provide reactive sites for further derivatization, allowing for the synthesis of a wide range of compounds for various research applications, including structure-activity relationship (SAR) studies. vulcanchem.com

The most common method for converting a carboxylic acid to an ester is the Fischer esterification. britannica.combritannica.commasterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. britannica.combritannica.commasterorganicchemistry.com The mechanism is a nucleophilic acyl substitution that proceeds through a tetrahedral intermediate. jove.com The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For example, ethyl 3-chloro-4-oxopentanoate can be readily prepared from the parent acid and ethanol (B145695) under acidic conditions. semanticscholar.org

An alternative to direct esterification is to first convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). fiveable.mechemistry.coachchemguide.co.uk The resulting acyl chloride can then react readily with an alcohol to form the corresponding ester. chemistry.coach

The presence of multiple functional groups in this compound allows for extensive derivatization.

At the Carboxylic Acid: Besides esterification, the carboxylic acid can be converted to amides by reaction with amines.

At the Ketone: The ketone can undergo reduction to a secondary alcohol or participate in condensation reactions.

At the Chlorine: The chlorine atom can be displaced by various nucleophiles. For instance, reaction of ethyl 3-chloro-4-oxopentanoate with sodium azide (B81097) yields ethyl 3-azido-4-oxopentanoate, a versatile intermediate for synthesizing other compounds like γ-imino-β-enamino esters. semanticscholar.orgresearchgate.netresearchgate.net

These derivatizations are crucial for SAR studies, where systematic changes in the molecular structure are made to understand their effect on biological activity or other properties. vulcanchem.com

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-Oxopentanoic acid | Cl₂ | This compound | α-Halogenation of a ketone |

| This compound | Ethanol, H⁺ | Ethyl 3-chloro-4-oxopentanoate | Fischer Esterification |

| Ethyl 3-chloro-4-oxopentanoate | Sodium azide | Ethyl 3-azido-4-oxopentanoate | Nucleophilic Substitution |

| Carboxylic Acid | Thionyl chloride (SOCl₂) | Acyl chloride | Acyl chloride formation |

| Acyl chloride | Alcohol | Ester | Esterification |

Reactivity and Reaction Mechanisms of 3 Chloro 4 Oxopentanoic Acid

Nucleophilic Addition Reactions at the Keto Group

The ketone group in 3-chloro-4-oxopentanoic acid is susceptible to nucleophilic addition, a class of reactions typical for carbonyl compounds. However, the reactivity of the keto group is influenced by the adjacent chlorine atom. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more prone to attack by nucleophiles.

Common nucleophilic addition reactions include:

Reduction: The ketone can be reduced to a secondary alcohol, forming 5-chloro-4-hydroxypentanoic acid, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group, leading to the formation of tertiary alcohols after acidic workup.

The presence of the chlorine atom can also lead to competing reactions, such as elimination or substitution, depending on the reaction conditions and the nature of the nucleophile.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group imparts acidic properties to the molecule and can undergo a variety of transformations characteristic of this functional group. uomustansiriyah.edu.iq These reactions generally involve the nucleophilic attack on the carbonyl carbon of the carboxyl group or the deprotonation of the hydroxyl group.

Key reactions of the carboxylic acid moiety include:

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. For instance, reaction with ethanol (B145695) yields ethyl 3-chloro-4-oxopentanoate. The Fischer esterification mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.

Amide Formation: Reaction with amines leads to the formation of amides. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride, or by using coupling agents.

Reduction: The carboxylic acid can be reduced to a primary alcohol, though this requires strong reducing agents like lithium aluminum hydride.

The following table summarizes the typical reaction conditions for the esterification of this compound.

| Reaction | Reagent | Catalyst | Conditions | Product |

| Esterification | Ethanol | Sulfuric Acid | 60-80°C, 4-8 hours | Ethyl 3-chloro-4-oxopentanoate |

This table is based on data from a study on the esterification of 5-chloro-4-oxo-pentanoic acid.

Mechanistic Insights into Halogen Reactivity

The chlorine atom at the C-3 position, being alpha to the ketone, is relatively reactive and can participate in nucleophilic substitution reactions. The reactivity of this halogen is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the transition state of the substitution reaction.

The C-Cl bond can be cleaved through several mechanisms:

SN2 Reactions: Strong nucleophiles can displace the chloride ion in a bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Reductive Dehalogenation: The compound can undergo reductive dehalogenation with two-electron reducing agents, such as zinc metal, to form a metal enolate. wikipedia.org This process involves the oxidative addition of the metal to the carbon-halogen bond. wikipedia.org

The reactivity of the chlorine atom makes this compound a useful precursor for the synthesis of other substituted pentanoic acid derivatives.

Enolization and Tautomeric Equilibria in Solution

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. orgoreview.comlibretexts.org Tautomers are constitutional isomers that rapidly interconvert. orgoreview.com The keto form contains a C=O double bond, while the enol form has a C=C double bond and a hydroxyl group. orgoreview.com

The equilibrium between the keto and enol forms is influenced by several factors, including the solvent and the presence of other functional groups. masterorganicchemistry.com In many simple ketones, the keto form is significantly favored at equilibrium because the C=O bond is generally stronger than a C=C bond. orgoreview.com However, for β-dicarbonyl compounds, the enol form can be stabilized by conjugation and intramolecular hydrogen bonding. orgoreview.com

For this compound, the presence of the electron-withdrawing chlorine atom can affect the position of the tautomeric equilibrium. The equilibrium can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Enolization:

Protonation of the carbonyl oxygen.

Removal of an α-hydrogen by a base to form the C=C double bond. libretexts.org

Base-Catalyzed Enolization:

Removal of an α-hydrogen by a base to form an enolate ion.

Protonation of the enolate oxygen. libretexts.org

The extent of enolization can be determined experimentally using techniques such as ¹H NMR spectroscopy, which can distinguish between the protons of the keto and enol forms.

Oxidative Cleavage Mechanisms and Kinetics

The carbon-carbon bonds in this compound can be cleaved under oxidative conditions. The presence of the ketone and the chlorine atom influences the course of these reactions. Strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can lead to the cleavage of the carbon chain.

The mechanism of oxidative cleavage often involves the formation of intermediate species. For α-haloketones, oxidation can proceed through various pathways, sometimes involving the initial formation of an enolate or other reactive intermediates. organic-chemistry.org The kinetics of these reactions can be complex and are dependent on the specific oxidant used, the reaction conditions (temperature, pH), and the structure of the substrate.

Recent developments in photocatalysis have provided alternative methods for the oxidative functionalization of related compounds, such as the synthesis of α-haloketones from olefins. units.it These methods often proceed through radical pathways and can offer milder reaction conditions compared to traditional oxidation methods. units.itresearchgate.net

Derivatives and Analogues of 3 Chloro 4 Oxopentanoic Acid: Synthesis and Structural Design

Synthesis of Related Substituted Oxopentanoic Acids

The synthesis of oxopentanoic acids bearing various substituents is a cornerstone for developing analogues. These methods primarily involve established organic chemistry reactions to introduce aromatic or aliphatic groups.

A principal method for synthesizing aryl-substituted oxopentanoic acids is the Friedel-Crafts acylation. sigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves reacting an aromatic compound (arene) with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.comorganic-chemistry.org The reaction results in the formation of an aryl ketone, effectively attaching the pentanoic acid chain to an aromatic ring. sigmaaldrich.com

For instance, the synthesis of 5-(2-Fluorophenyl)-5-oxopentanoic acid is achieved by reacting 2-fluorobenzene with glutaric anhydride, using AlCl₃ as the catalyst. Similarly, introducing a 4-methylphenyl ketone group onto a pentanoic acid backbone to form precursors for compounds like 3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid also utilizes this foundational reaction. The acylium ion, formed from the acyl chloride or anhydride and the Lewis acid, acts as the electrophile that attacks the aromatic ring. sigmaaldrich.commasterorganicchemistry.com A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated, which prevents further acylation reactions on the same aromatic ring. organic-chemistry.org

Table 1: Key Components in Friedel-Crafts Acylation for Oxopentanoic Acid Synthesis

| Component | Role | Common Examples |

|---|---|---|

| Arene | Aromatic Substrate | 2-Fluorobenzene, Toluene |

| Acylating Agent | Source of the Oxo-acid Chain | Glutaric anhydride, Acyl chlorides |

| Catalyst | Lewis Acid | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) |

| Solvent | Reaction Medium | Dichloromethane (DCM) |

Modifications to the aliphatic backbone of oxopentanoic acids are commonly achieved through alkylation. A prominent strategy is enolate alkylation, which allows for the regioselective introduction of alkyl groups at the carbon alpha to the ketone (the 3-position in a 4-oxopentanoic acid structure). This process involves two main steps:

Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), is used to deprotonate the α-hydrogen, creating a resonance-stabilized enolate intermediate.

Alkylation: The enolate then acts as a nucleophile, attacking an alkylating agent like methyl iodide (CH₃I) to form a new carbon-carbon bond.

This method is used in the synthesis of 3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid. Another approach to creating substituted acid derivatives involves the alkylation of malonic esters, followed by a mono-saponification step to yield a mono-substituted malonic acid half oxyester, which can serve as a versatile building block. d-nb.info

Aromatic Substitutions and Friedel-Crafts Acylation

Halogenated Variants and Their Synthetic Access

The synthesis of halogenated variants of oxopentanoic acids can be approached in two primary ways: by incorporating a halogenated starting material or by direct halogenation of the oxopentanoic acid skeleton. The direct chlorination of levulinic acid (4-oxopentanoic acid), a closely related compound, is known to produce 3-chlorolevulinic acid as a primary product. google.com However, this method often suffers from a lack of selectivity, leading to the formation of polychlorinated byproducts such as 3,3-dichloro-, 3,5-dichloro-, and 5,5-dichlorolevulinic acid. google.com

Alternatively, halogenated analogues can be prepared by using halogenated substrates in reactions like the Friedel-Crafts acylation. For example, 5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid is synthesized using 4-chloro-2-methylbenzene as the starting aromatic compound. vulcanchem.com Other specialized halogenating agents, such as N-halosuccinimides (e.g., NBS, NCS), are also employed for the halogenation of heterocyclic rings and activated carbon positions under mild conditions. researchgate.net

Design Principles for Mechanistic Probes and Chemical Tools

Derivatives of 3-chloro-4-oxopentanoic acid are often designed not for a direct therapeutic effect but as specialized tools to investigate biological and chemical systems. The design principles for these probes are centered on creating molecules that can interact with or report on a specific target or pathway.

Structure-Activity Relationship (SAR) Studies: A fundamental principle involves synthesizing a series of related compounds to probe how specific structural changes affect biological activity. By creating variants with different substituents, researchers can identify the key functional groups responsible for a molecule's function. vulcanchem.com Halogenated variants are particularly useful in these studies due to the distinct electronic properties they impart.

Mechanistic Probes: Compounds can be designed to elucidate the mechanism of a chemical reaction or, more commonly, an enzyme. A sophisticated approach is the design of mechanism-based inactivators. nih.gov These molecules are unreactive on their own but are structurally similar to an enzyme's natural substrate. The enzyme's own catalytic action converts the molecule into a highly reactive species that then irreversibly binds to the enzyme's active site, inactivating it. nih.gov Studying this process provides invaluable information about the enzyme's catalytic mechanism.

Modulation of Physicochemical Properties: The introduction of specific functional groups, particularly halogens, can alter a molecule's electronic character, lipophilicity, and steric profile. These changes can be exploited to create probes for structural biology, where the heavy atom of a halogen can aid in X-ray crystallography, or to fine-tune the reactivity of a compound for use in catalytic studies.

Spectroscopic and Structural Elucidation of 3 Chloro 4 Oxopentanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the structure of 3-Chloro-4-oxopentanoic acid.

¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically between δ 10-13 ppm, due to the acidic nature of the proton.

Methine Proton (-CHCl-): The proton on the carbon bearing the chlorine atom is expected to appear as a triplet around δ 4.5-5.0 ppm. Its downfield shift is caused by the electronegativity of the adjacent chlorine and carbonyl group, and it would be split into a triplet by the two adjacent protons of the methylene (B1212753) group.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the carboxylic acid and the chlorinated carbon are diastereotopic and would likely appear as a complex multiplet, or potentially two distinct multiplets, in the range of δ 2.8-3.5 ppm.

Methyl Protons (-CH₃): The terminal methyl group protons are expected to produce a sharp singlet around δ 2.2-2.5 ppm, characteristic of a methyl ketone.

¹³C NMR Spectroscopy The carbon NMR spectrum provides information on the number and type of carbon atoms.

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region. The ketone carbonyl carbon is anticipated around δ 205-210 ppm, while the carboxylic acid carbonyl carbon would appear around δ 170-175 ppm.

Chlorinated Carbon (-CHCl-): The carbon atom bonded to chlorine would be found in the range of δ 55-65 ppm.

Methylene Carbon (-CH₂-): The methylene carbon is expected to resonate at approximately δ 35-45 ppm.

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group would give a signal in the upfield region, around δ 25-30 ppm.

Table 1: Predicted NMR Data for this compound This is an interactive data table. Click on the headers to sort.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 10.0 - 13.0 | Broad Singlet | -COOH |

| ¹H | 4.5 - 5.0 | Triplet | -CHCl- |

| ¹H | 2.8 - 3.5 | Multiplet | -CH₂- |

| ¹H | 2.2 - 2.5 | Singlet | -C(O)CH₃ |

| ¹³C | 205 - 210 | Singlet | Ketone C=O |

| ¹³C | 170 - 175 | Singlet | Carboxylic Acid C=O |

| ¹³C | 55 - 65 | Singlet | -CHCl- |

| ¹³C | 35 - 45 | Singlet | -CH₂- |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental formula of a compound. For this compound (C₅H₇ClO₃), the molecular weight is approximately 150.56 g/mol . nih.gov

In electrospray ionization (ESI) mass spectrometry, the compound would be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks separated by two mass units, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.

Collision-induced dissociation (CID) experiments reveal the fragmentation pathways. For the [M-H]⁻ anion of the related 4-oxopentanoic acid, observed fragmentation includes the successive elimination of water and carbon monoxide. nih.gov A primary fragmentation for this compound would likely involve the loss of small, stable molecules or radicals.

Expected Fragmentation Pathways:

Loss of HCl: A common pathway for chlorinated compounds, leading to a fragment ion at m/z 114.

Decarboxylation: Loss of the carboxyl group (•COOH) or carbon dioxide (CO₂) from the molecular ion.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the ketone carbonyl group, leading to acylium ions such as [CH₃CO]⁺ (m/z 43) or [M - CH₃CO]⁺.

Table 2: Predicted Mass Spectrometry Data for this compound This is an interactive data table. Click on the headers to sort.

| Ion/Fragment | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 150/152 | Molecular ion peak showing the 3:1 isotopic pattern for ³⁵Cl/³⁷Cl. |

| [M-H]⁻ | 149/151 | Deprotonated molecular ion in negative ion mode. |

| [M-Cl]⁺ | 115 | Loss of a chlorine radical. |

| [M-COOH]⁺ | 105/107 | Loss of the carboxylic acid group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its ketone and carboxylic acid moieties.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

C=O Stretch (Ketone and Carboxylic Acid): Two distinct and strong carbonyl stretching bands are anticipated. The ketone C=O stretch typically appears around 1715-1725 cm⁻¹. The carboxylic acid C=O stretch is expected at a slightly higher frequency, often around 1700-1720 cm⁻¹ for dimeric forms. For related compounds like 5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid, characteristic ketone and carboxylic acid bands are observed between 1680-1700 cm⁻¹ and 2500-3000 cm⁻¹, respectively. vulcanchem.com

C-O Stretch (Carboxylic Acid): A medium intensity band for the C-O single bond stretch is expected between 1210-1320 cm⁻¹.

C-Cl Stretch: The carbon-chlorine bond stretch typically gives rise to a signal in the fingerprint region, between 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound This is an interactive data table. Click on the headers to sort.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| 2500 - 3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 1715 - 1725 | Strong | C=O stretch | Ketone |

| 1700 - 1720 | Strong | C=O stretch | Carboxylic Acid |

| 1210 - 1320 | Medium | C-O stretch | Carboxylic Acid |

X-ray Crystallography for Solid-State Structural Analysis (for related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly documented, analysis of related compounds, such as derivatives of levulinic acid (4-oxopentanoic acid), provides significant insight.

For example, the crystal structure of (Z)-3-(4-Methylbenzylidene)-4-oxopentanoic acid reveals that the molecules form inversion dimers in the crystal lattice. chemicalbook.com These dimers are linked by pairs of strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. chemicalbook.com This is a very common and stable packing motif for carboxylic acids in the solid state.

Computational and Theoretical Investigations of 3 Chloro 4 Oxopentanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for predicting molecular geometries, electronic properties, and reactivity indicators. For 3-chloro-4-oxopentanoic acid, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-31G* or larger to achieve a balance between accuracy and computational cost.

These calculations can elucidate the molecule's electronic landscape. Key parameters derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT can generate maps of electrostatic potential (ESP), which visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. For this compound, the oxygen atoms of the carbonyl and carboxyl groups would show negative potential (red), while the acidic proton of the carboxyl group would show positive potential (blue), indicating sites for electrophilic and nucleophilic attack, respectively. The presence of the electronegative chlorine atom also significantly influences the charge distribution and reactivity of the adjacent carbon atoms. rsc.org

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table presents hypothetical data representative of what a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level) would yield for the target molecule.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest available electron orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 3.1 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Partial Charge on C3 | +0.15 e | The positive charge induced by the chlorine atom makes this carbon an electrophilic site. |

| Partial Charge on C4 (carbonyl) | +0.45 e | The high positive charge makes this a primary site for nucleophilic attack. |

Molecular Dynamics Simulations of Conformational Behavior

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes, molecular flexibility, and interactions with solvent molecules.

For this compound, an MD simulation would reveal the preferred conformations of its flexible aliphatic chain. The simulation would track the rotation around the single bonds (e.g., C2-C3 and C3-C4), identifying the most stable dihedral angles and the energy barriers between different conformers. This is crucial for understanding how the molecule's shape influences its ability to bind to biological targets or participate in chemical reactions. researchgate.net Intramolecular hydrogen bonding between the carboxylic acid group and the ketone oxygen could also be investigated, as this can significantly constrain the molecule's conformation. iucr.org

Table 2: Hypothetical Results from Conformational Analysis of this compound This table illustrates plausible data from an MD simulation or DFT conformational search, showing low-energy conformers.

| Conformer | Dihedral Angle (O=C4-C3-Cl) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (Anti) | 175° | 0.00 | 65% |

| B (Gauche 1) | 65° | 0.85 | 18% |

| C (Gauche 2) | -70° | 0.90 | 17% |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods, primarily DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. For this compound, calculations would predict distinct signals for each carbon atom. The carbon of the ketone group (C4) would be expected at a high chemical shift (~205 ppm), the carboxylic carbon (C1) around 175 ppm, and the carbon bearing the chlorine atom (C3) around 60-70 ppm. Comparing these predicted shifts with an experimental spectrum is a powerful method for structural verification. acs.org

IR Spectroscopy: DFT calculations can also compute vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. oszk.hu For this molecule, key predicted vibrations would include a strong C=O stretching frequency for the ketone (~1720 cm⁻¹), another C=O stretch for the carboxylic acid (~1710 cm⁻¹), and a broad O-H stretch for the carboxylic acid group (centered around 3000 cm⁻¹). The C-Cl stretch would appear at a lower frequency, typically in the 600-800 cm⁻¹ range.

Table 3: Illustrative Predicted Spectroscopic Data for this compound This table shows representative theoretical values for key spectroscopic signals. Experimental values may vary based on solvent and conditions.

| Parameter | Atom/Group | Predicted Value |

| ¹³C NMR Shift (ppm) | C1 (-COOH) | 175.2 |

| C2 (-CH₂-) | 34.5 | |

| C3 (-CHCl-) | 68.1 | |

| C4 (>C=O) | 204.8 | |

| C5 (-CH₃) | 29.7 | |

| IR Frequency (cm⁻¹) | O-H Stretch (Carboxylic Acid) | 3100 (broad) |

| C=O Stretch (Ketone) | 1725 | |

| C=O Stretch (Carboxylic Acid) | 1712 | |

| C-Cl Stretch | 750 |

Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the modeling of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states (TS) and calculate the activation energy (energy barrier) required for the reaction to proceed.

For this compound, one could model various reactions. For example, the nucleophilic substitution of the chlorine atom could be investigated. DFT calculations would be used to find the geometry of the transition state as a nucleophile attacks the C3 carbon. The calculated activation energy would indicate the feasibility of the reaction. Another possible study is the keto-enol tautomerism. Calculations could determine the relative stabilities of the keto and enol forms and the energy barrier for the interconversion, which is relevant to the compound's reactivity. acs.org

Table 4: Hypothetical Energy Profile for a Modeled Sₙ2 Reaction at C3 This table illustrates the kind of data generated from modeling a reaction pathway, showing the relative energies of the species involved.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + OH⁻ | 0.0 |

| Transition State (TS) | [HO---C₃H(R)---Cl]⁻ | +18.5 |

| Products | 3-Hydroxy-4-oxopentanoic acid + Cl⁻ | -12.0 |

Biochemical Interaction Mechanisms and Enzyme Probing with 3 Chloro 4 Oxopentanoic Acid

Investigation of Enzyme Covalent Inhibition Mechanisms

3-Chloro-4-oxopentanoic acid is known to act as an irreversible inhibitor of several enzymes through covalent modification. soton.ac.uk The chloromethyl ketone group is a key reactive moiety that targets nucleophilic residues within the enzyme's active site, leading to time- and concentration-dependent inactivation. soton.ac.uk

Specificity of Inhibition with Acetoacetyl-CoA Thiolase

Research has demonstrated that this compound is a covalent inhibitor of pig heart acetoacetyl-CoA thiolase. nih.govnih.gov This enzyme plays a crucial role in both degradative and biosynthetic pathways, such as fatty acid beta-oxidation and cholesterol synthesis. wikipedia.org

The inhibition of acetoacetyl-CoA thiolase by this compound and its longer-chain analogues is specific to the active site. This is evidenced by the protective effect of substrates like acetoacetyl-CoA and acetyl-CoA, while Coenzyme A (CoA) alone does not prevent inhibition. nih.govnih.gov The mechanism of inhibition involves the alkylation of a highly reactive thiol group within the active site. nih.govnih.gov The importance of this thiol group is highlighted by the fact that its reversible thiomethylation prevents enzyme inactivation by the chloromethyl ketone derivatives. nih.govnih.gov

Studies with a series of chloromethyl ketone derivatives of fatty acids, including this compound, revealed that the initial binding of the inhibitor occurs at a non-polar region of the protein, likely within the active site. nih.govnih.gov This is supported by the observation that the inhibition constant (K1) decreases significantly with increasing chain length of the inhibitor, indicating stronger binding for more hydrophobic molecules. nih.govnih.gov

Interactive Data Table: Inhibition of Pig Heart Acetoacetyl-CoA Thiolase by Chloromethyl Ketone Derivatives

| Inhibitor | Chain Length (Number of CH2 groups) | Approximate K1 Decrease Factor |

| This compound | 1 | - |

| 5-Chloro-6-oxoheptanoic acid | 3 | 20-fold |

| 7-Chloro-8-oxononanoic acid | 5 | 20-fold |

| 9-Chloro-10-oxoundecanoic acid | 7 | 20-fold |

Interaction with Pyruvate (B1213749) Kinase and Active Site Modification

This compound (referred to as 5-chloro-4-oxopentanoic acid in some literature) irreversibly inactivates rabbit muscle pyruvate kinase. nih.govnih.gov The inhibition is time-dependent and concentration-dependent, with a pKa of 9.2, suggesting that a basic group at the active site is involved in the reaction. nih.govnih.gov

The binding of the inhibitor to pyruvate kinase exhibits positive cooperativity. nih.govnih.gov Ligands that bind to the active site, such as Mg2+, phosphoenolpyruvate, ATP, ADP, and pyruvate, protect the enzyme from inhibition, with Mg2+ being the most effective. nih.govnih.gov This indicates that this compound targets a functional group within the active site. nih.gov

Stoichiometric studies using a radiolabeled version of the inhibitor showed that one mole of the inhibitor binds per mole of pyruvate kinase protomer, and this binding is directly proportional to the loss of enzyme activity. nih.govnih.gov The modified enzyme retains a small percentage of its activity in certain reactions, suggesting a specific, rather than complete, disruption of its catalytic function. nih.govnih.gov It is proposed that this compound alkylates a functional group, likely a thiol, in the phosphoryl overlap region of the active site. nih.gov This alkylation is thought to be controlled by a more basic group within the active site. nih.gov

Structure-Mechanism Relationship Studies in Biochemical Systems

The study of this compound and related chloromethyl ketone derivatives provides valuable insights into the structure-mechanism relationships of the enzymes they inhibit. By systematically altering the structure of the inhibitor, such as the length of the fatty acid chain, researchers can probe the topology and chemical nature of the enzyme's active site.

For example, the 20-fold decrease in the inhibition constant (K1) for each addition of two methylene (B1212753) groups to the inhibitor of acetoacetyl-CoA thiolase points to a significant non-polar binding region within the active site. nih.govnih.gov This information is crucial for understanding how the enzyme recognizes and binds its natural substrates and for the rational design of more specific and potent inhibitors.

Use as a Chemical Probe for Metabolic Pathways

Beyond studying individual enzymes, this compound and its derivatives can be used as chemical probes to investigate metabolic pathways in a broader context. For instance, because acetoacetyl-CoA thiolase is an early and essential enzyme in the cholesterol biosynthesis pathway, its inhibition by these compounds can be used to study the regulation of this pathway. nih.govnih.gov

In isolated hepatocytes, chloromethyl ketone derivatives of fatty acids have been shown to inhibit cholesterol synthesis. nih.govnih.gov This demonstrates their ability to penetrate cell membranes and interact with intracellular targets, making them useful tools for studying metabolic processes within a cellular environment. However, in isolated cells, these compounds have shown less specificity compared to other types of inhibitors, such as acetylenic fatty acid derivatives that act as suicide inhibitors. nih.govnih.gov

Analytical Methodologies for Detection and Quantification of 3 Chloro 4 Oxopentanoic Acid

Extraction and Pre-concentration Techniques from Diverse Matrices

Given the typically low concentrations of 3-Chloro-4-oxopentanoic acid in environmental samples, extraction and pre-concentration are critical preliminary steps to increase the analyte concentration to a level detectable by analytical instruments. researchgate.net The choice of technique depends on the sample matrix (e.g., drinking water, wastewater) and the subsequent analytical method.

Solid-Phase Extraction (SPE): This is a widely used technique for isolating haloacetic acids (HAAs) from aqueous samples. nih.govresearchgate.net The method involves passing the water sample, often after acidification, through a solid sorbent material packed in a cartridge. nih.gov The acidic conditions ensure that the carboxylic acid group of the analyte is protonated, increasing its affinity for the sorbent. Hydrophobic polymeric resins, such as polystyrene-divinylbenzene, are effective for trapping organic compounds like this compound from the water matrix. researchgate.net After adsorption, the analyte is eluted from the sorbent using a small volume of an appropriate organic solvent, thereby achieving concentration. Research on various DBPs has successfully employed XAD resin extraction for concentration prior to analysis. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is another common method for extracting analytes from aqueous solutions. acs.org In this technique, the water sample is mixed with an immiscible organic solvent. The this compound partitions from the aqueous phase into the organic solvent. The efficiency of the extraction depends on the partition coefficient of the analyte between the two phases. Multiple extractions may be performed to ensure quantitative recovery. The organic extracts are then combined and often evaporated to a smaller volume to concentrate the analyte before analysis. nih.gov

These techniques effectively remove interfering substances and concentrate the target analyte, which is crucial for achieving the low detection limits required for monitoring drinking water quality. nih.govepa.gov

Chromatographic Separation Methods (e.g., GC-MS, LC-MS)

Chromatography is the cornerstone for separating this compound from other compounds present in the concentrated extract. The choice between gas and liquid chromatography is often dictated by the analyte's volatility and thermal stability. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. acs.orgjapsonline.com Since this compound is a carboxylic acid with relatively low volatility, a derivatization step is typically required to convert it into a more volatile form suitable for GC analysis. acs.orgresearchgate.net This is commonly achieved through esterification, for example, by reacting the acid with an alcohol (like methanol) in the presence of an acid catalyst to form its corresponding methyl ester (e.g., 5-chloro-4-oxopentanoic acid methylester). nih.gov This derivative is more volatile and thermally stable. The derivatized sample is then injected into the GC, where it is separated from other components on a capillary column before being detected by a mass spectrometer. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for analyzing non-volatile, polar, or thermally labile compounds, making it an excellent alternative to GC-MS for this compound, as it often does not require derivatization. sielc.comnih.gov In this method, the sample extract is separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). researchgate.netmemphis.edu Reversed-phase columns, such as C18, are commonly used for separating acidic compounds. acs.orgnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive (e.g., formic acid) to control the ionization of the analyte. sielc.comnih.gov The separated analyte then enters the mass spectrometer for detection and quantification.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Principle | Separates volatile/semi-volatile compounds in the gas phase. | Separates compounds in the liquid phase based on polarity. |

| Derivatization | Typically required (e.g., esterification) to increase volatility. nih.gov | Often not required, simplifying sample preparation. nih.gov |

| Typical Column | Capillary columns (e.g., nonpolar or medium polarity). acs.org | Reversed-phase columns (e.g., C18). nih.gov |

| Advantages | High resolution, extensive spectral libraries for identification. | Suitable for polar and thermally unstable compounds, direct analysis of aqueous samples possible. |

| Challenges | Derivatization adds complexity and potential for error. acs.org | Matrix effects can suppress ion signals, requiring careful method development. acs.org |

Advanced Spectrometric Techniques for Trace Analysis

Mass spectrometry (MS) coupled with chromatography provides the high selectivity and sensitivity needed for trace analysis of this compound.

Tandem Mass Spectrometry (MS/MS): Both GC-MS and LC-MS systems can be configured as tandem mass spectrometers (e.g., triple quadrupole, QTOF). researchgate.netnih.gov MS/MS significantly enhances selectivity and reduces chemical noise. In this technique, a specific precursor ion corresponding to the mass of the target analyte (or its derivative) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), is highly specific and allows for confident identification and quantification even in complex matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, provide highly accurate mass measurements. researchgate.netnih.govnih.gov This capability allows for the determination of the elemental composition of an ion, which is a powerful tool for identifying unknown compounds and confirming the identity of target analytes like this compound with a high degree of confidence. nih.gov It is particularly useful in non-targeted screening for new or emerging DBPs.

Ionization Techniques: For LC-MS, electrospray ionization (ESI) is a common technique. nih.govnih.gov It is a soft ionization method that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, minimizing fragmentation in the source. For an acidic compound like this compound, analysis in negative ESI mode is generally preferred, as it readily forms the [M-H]⁻ ion. nih.gov For GC-MS, electron ionization (EI) is standard, producing a characteristic fragmentation pattern that can be compared to spectral libraries for identification. researchgate.net

Quantitative Analysis and Method Validation

To ensure that the analytical results are reliable and accurate, the chosen method must be rigorously validated. europa.eu Quantitative analysis typically relies on the use of calibration curves and internal standards.

Quantitative Analysis: An internal standard, a compound that is chemically similar to the analyte but not present in the sample, is added to all samples, standards, and blanks at a known concentration. nih.gov This helps to correct for variations in extraction efficiency and instrument response. A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of this compound. The instrument response (e.g., peak area) ratio of the analyte to the internal standard is plotted against the concentration. The concentration of the analyte in a sample is then determined by interpolating its response ratio on this curve. memphis.edu

Method Validation: A comprehensive method validation protocol assesses several key parameters to demonstrate that the method is suitable for its intended purpose. europa.eu According to international guidelines, these parameters include:

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples and calculating the percent recovery. nih.goveuropa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.goveuropa.eu

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govmemphis.edu

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured value to the true value. | Recovery typically within 80-120%. nih.gov |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 15-20%. |

| Linearity | Proportionality of signal to concentration. | Coefficient of determination (r²) ≥ 0.99. nih.gov |

| Limit of Quantitation (LOQ) | Lowest concentration reliably quantified. | Determined experimentally based on signal-to-noise ratio or standard deviation of the response. nih.gov |

| Selectivity | Ability to differentiate analyte from interferences. | No significant interfering peaks at the analyte's retention time. |

Environmental Chemical Relevance and Formation Pathways of 3 Chloro 4 Oxopentanoic Acid

Formation Chemistry as a Disinfection By-Product

3-Chloro-4-oxopentanoic acid is an emerging disinfection by-product (DBP) formed during water treatment processes. Its creation is primarily the result of chemical reactions between disinfectants, such as chlorine or ozone followed by chlorine, and natural organic matter (NOM) present in the source water. nih.gov This keto acid is one of many halogenated organic compounds that can be generated through the disinfection of water.

The formation of this compound has been observed under various disinfection scenarios. For instance, it has been identified in comprehensive studies characterizing DBP mixtures in drinking water that has undergone either chlorination or a combination of ozonation and post-chlorination. researchgate.net Research has also shown its formation when shale-derived organic compounds, found in materials like shale drill cuttings, react with chlorine-based disinfectants such as sodium hypochlorite. doi.org This indicates that both natural and anthropogenic organic precursors can lead to its formation.

Specifically, it is categorized among the more unusual halogenated oxoacids. nih.gov Its presence has been noted particularly in chlorinated drinking waters that have a high content of bromide ions, suggesting complex reaction pathways involving multiple halogen species. nih.gov Along with its brominated and mixed halogenated analogues like 3,3-dibromo-4-oxopentanoic acid and 3-bromo-3-chloro-4-oxopentanoic acid, it represents a class of DBPs whose formation is influenced by source water quality and the specific disinfection strategy employed. nih.govcsic.esca.gov

Table 1: Documented Formation Conditions for this compound

| Disinfection Process | Precursor Source (Example) | Reference |

| Chlorination | Natural Organic Matter (NOM) | nih.govresearchgate.net |

| Ozonation with Post-chlorination | Natural Organic Matter (NOM) | researchgate.net |

| Chlorination (Sodium Hypochlorite) | Shale-derived organic compounds | doi.org |

Pathways of Transformation and Degradation in Environmental Systems

Detailed information on the specific environmental transformation and degradation pathways of this compound is limited in current scientific literature. However, general degradation mechanisms for related short-chain organic acids and chloroaromatic compounds can provide insight into potential pathways.

For similar organic acids, photocatalytic degradation is a known transformation process. For example, the photocatalyzed oxidation of C1–C5 linear aliphatic acids in the presence of UV-irradiated aqueous titania dispersions has been studied, identifying various intermediates. researchgate.net While not specific to this compound, this suggests that photochemical reactions could potentially contribute to its degradation in sunlit surface waters.

Bacterial degradation is another significant pathway for many organic pollutants. For instance, some Pseudomonas species are capable of degrading chloroaromatic compounds via a chlorocatechol pathway, breaking them down into intermediates of central metabolism. asm.org The degradation of 3-oxoadipate, a structurally related dicarboxylic acid, proceeds through the formation of 3-oxoadipyl-CoA, followed by thiolysis. nih.gov It is plausible that microbial communities could develop metabolic pathways to utilize this compound as a carbon source, although specific enzymes and pathways have not been identified. Hydrolytic and decarboxylation reactions are also potential, though unconfirmed, transformation routes under certain acidic or basic conditions.

Occurrence and Analytical Monitoring in Aqueous Samples

This compound has been detected in various aqueous environments, primarily as a consequence of water disinfection practices. Its occurrence is not widespread but has been confirmed in specific studies analyzing complex DBP mixtures.

The compound has been identified in concentrates of both chlorinated and ozonated/post-chlorinated drinking water, confirming its presence in municipal water supplies. researchgate.net It has also been found in wastewaters associated with industrial activities, such as hydraulic fracturing, where water is treated with chlorine-based biocides. doi.org Furthermore, its presence was noted in a study of Israeli drinking water, which is characterized by high bromide levels, where it was detected along with other halogenated oxoacids. nih.gov

The analytical monitoring of this compound in water samples typically requires advanced analytical techniques capable of identifying and quantifying trace levels of organic compounds. Ultrahigh-resolution mass spectrometry (MS) has been successfully used for its identification in complex wastewater matrices. doi.org While specific standardized methods for this compound are not widely established, methodologies used for similar short-chain keto acids, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the most probable approaches for its quantitative analysis. nih.gov These methods offer the high sensitivity and selectivity needed to detect emerging DBPs in environmental samples.

Table 2: Reported Occurrence of this compound

| Water Type | Context | Analytical Method Implied | Reference |

| Drinking Water | Comprehensive DBP characterization | Mass Spectrometry | researchgate.net |

| Drinking Water | Study of water with high bromide content | Mass Spectrometry | nih.gov |

| Hydraulic Fracturing Wastewater | Investigation of DBP formation from shale | Ultrahigh-resolution Mass Spectrometry | doi.org |

Future Directions in 3 Chloro 4 Oxopentanoic Acid Research

Exploration of Unconventional Synthetic Strategies

While classical organic synthesis provides foundational routes to 3-Chloro-4-oxopentanoic acid and its derivatives, future research will likely focus on developing more efficient, sustainable, and innovative strategies. The limitations of current multi-step syntheses, which may involve harsh reagents or produce significant waste, drive the need for alternative approaches.

Key areas for future exploration include:

Biocatalytic and Enzymatic Synthesis: The use of enzymes or whole-cell systems offers a green alternative to traditional chemical catalysis. Research could target the discovery or engineering of enzymes (e.g., halogenases, ketoreductases, or hydrolases) capable of performing specific steps in the synthesis with high chemo-, regio-, and stereoselectivity. A potential pathway could involve the enzymatic conversion of a bio-based precursor like levulinic acid. ebi.ac.uk The ribosome-mediated polymerization of various keto acids suggests the feasibility of incorporating such monomers into biological synthesis platforms, a concept that could be adapted for precursor synthesis. google.com

Continuous Flow Chemistry: The adoption of continuous flow reactors can significantly improve the synthesis of challenging intermediates. For related keto esters, flow chemistry has been proposed to enhance heat and mass transfer, control reaction conditions precisely, and improve safety and scalability. Applying this technology to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized byproduct formation, particularly in exothermic chlorination or oxidation steps.

Green Chemistry Approaches: Future syntheses could be designed starting from renewable feedstocks. For instance, levulinic acid, which can be derived from the degradation of cellulose, is a structural precursor to 4-oxopentanoic acid and could serve as a starting point for a greener synthesis of the chlorinated target molecule. ebi.ac.uk Research into direct, selective chlorination of levulinic acid or its derivatives using environmentally benign chlorinating agents would be a significant advancement.

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is critical for predicting its reactivity, stability, and biological effects. While some mechanistic work has been done, significant questions remain, particularly concerning its interactions in complex chemical and biological environments.

Future mechanistic studies should prioritize:

Enzyme Inhibition Pathways: Early research demonstrated that 5-chloro-4-oxopentanoic acid acts as an irreversible inhibitor of rabbit muscle pyruvate (B1213749) kinase. nih.gov The proposed mechanism involves the alkylation of a functional group at the active site, likely a thiol group of a cysteine residue. nih.gov Future investigations should employ modern structural biology techniques (e.g., X-ray crystallography or cryo-electron microscopy) to capture the covalent complex between the inhibitor and the enzyme, confirming the precise site of interaction. Kinetic studies could further elucidate the cooperativity and the protective effects of various ligands in greater detail. nih.gov

Formation as a Disinfection Byproduct (DBP): Halogenated keto-acids, including related compounds like 3,3-dibromo-4-oxopentanoic acid and 3-bromo-3-chloro-4-oxopentanoic acid, have been identified as byproducts of water disinfection processes. noaa.gov A critical area for future research is to understand the specific chemical pathways that lead to the formation of this compound when disinfectants like chlorine react with natural organic matter in water. nih.gov Such studies are essential for developing strategies to mitigate its formation in drinking water.

Oxidative Cleavage and Degradation: The oxidative cleavage of related 5-aryl-4-oxopentanoic acids has been studied, revealing that the reaction proceeds through an enol form in acidic media. amazonaws.com A deeper mechanistic investigation into the oxidative and hydrolytic degradation pathways of this compound itself is needed. This would help predict its environmental fate, persistence, and potential to transform into other toxic species.

Development of Novel Analytical Platforms

The ability to accurately detect and quantify this compound in various matrices is fundamental to both research and potential regulatory monitoring. Current standard analytical methods may lack the required sensitivity or selectivity, especially for complex samples like environmental water or biological tissues.

Future research should focus on creating advanced analytical platforms:

High-Sensitivity Hyphenated Techniques: The development of robust methods using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a priority. These methods would offer the high sensitivity and selectivity needed to detect trace levels of the compound as a potential water disinfection byproduct. noaa.gov Isotope dilution assays could be developed to ensure accurate quantification.

Electrochemical and Optical Sensors: There is an opportunity to design novel sensors for real-time or in-field monitoring. This could involve creating electrochemical sensors with electrodes modified to selectively interact with the keto or chloro functionalities of the molecule. Alternatively, optical sensors based on specific molecular recognition elements (e.g., synthetic receptors or aptamers) could provide a rapid and sensitive detection method.

Biological and Immuno-based Assays: For biological studies, developing specific antibodies against this compound or its protein adducts would enable the use of highly sensitive immunoassays like ELISA. vulcanchem.com Such tools would be invaluable for studying its mechanism of action and tracking its distribution and binding within cells or organisms.

Advanced Computational Modeling for Predictability in Chemical Systems

Computational chemistry offers powerful tools to predict molecular properties and reaction outcomes, guiding experimental work and providing insights that are difficult to obtain through laboratory methods alone. Applying these tools to this compound can accelerate research and deepen understanding.

Promising areas for computational modeling include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the fundamental properties of this compound, such as its geometric structure, spectroscopic signatures (NMR, IR), and reaction energetics. These calculations can help elucidate reaction mechanisms, predict the stability of intermediates, and guide the design of synthetic pathways.

Molecular Docking and Dynamics: To explore its biological activity, molecular docking simulations can predict how this compound binds to the active sites of target enzymes, such as pyruvate kinase. nih.gov Such models can identify key interactions, like hydrogen bonding or covalent bond formation, and predict binding affinities. vulcanchem.com Subsequent molecular dynamics (MD) simulations can then be used to study the stability of the protein-ligand complex and the conformational changes that occur upon binding.

Predictive Toxicology and Reactivity Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential toxicity or other biological activities of this compound based on its chemical structure. Furthermore, computational models can predict its reactivity in complex systems, such as its likelihood of formation during water treatment or its environmental degradation pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-4-oxopentanoic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves chlorination of 4-oxopentanoic acid precursors using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous solvents (e.g., dichloromethane). Optimization focuses on controlling stoichiometry, temperature (0–25°C), and reaction time to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical for yield improvement .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., carbonyl at ~200–210 ppm for ketones) and chlorine adjacency through splitting patterns.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 164.01 for C₅H₇ClO₃).

- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, using programs like SHELXL for refinement .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the carbonyl or chloro groups. Use desiccants (e.g., silica gel) to mitigate moisture. Stability tests via periodic HPLC analysis (C18 column, UV detection at 254 nm) are recommended to monitor degradation .

Q. What are the primary research applications of this compound in organic chemistry?

- Methodological Answer : It serves as a precursor for:

- Heterocyclic Synthesis : Cyclization reactions to form lactones or pyrrolidines under basic conditions.

- Peptide Mimetics : Incorporation into β-turn structures via coupling with amino acids using EDC/HOBt activation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example, the chloro group’s electrophilicity at C3 can be quantified via Mulliken charges, guiding solvent selection (polar aprotic vs. protic) for SN2 mechanisms .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Methodological Answer : Contradictions often arise from assay variability. Standardize protocols by:

- Receptor Subtype Specificity : Use competitive binding assays (e.g., radiolabeled [³H]ligands) to differentiate CCK-A vs. CCK-B receptor interactions.

- Purity Validation : Ensure >95% purity via orthogonal methods (HPLC, LC-MS) to exclude impurities as confounding factors .

Q. How do steric and electronic effects influence the compound’s enzyme inhibition potency?

- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with varied substituents. For example:

- Electron-Withdrawing Groups (e.g., -NO₂) increase electrophilicity at C4, enhancing inhibition of dehydrogenases.

- Steric Hindrance : Bulky groups at C3 reduce binding affinity to hydrophobic enzyme pockets. Kinetic assays (e.g., IC₅₀ determination) quantify these effects .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.